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molecular formula C8H8N2 B1273788 5-Amino-2-methylbenzonitrile CAS No. 50670-64-9

5-Amino-2-methylbenzonitrile

Cat. No. B1273788
M. Wt: 132.16 g/mol
InChI Key: YDZVQWCVKXYGIU-UHFFFAOYSA-N
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Patent
US08173682B2

Procedure details

A mixture of 2-methyl-5-nitrobenzonitrile (25.0 g, 154 mmol), 10% palladium on charcoal (2.5 g) ethyl acetate (150 mL) and ethanol (150 mL) is stirred under an atmosphere of hydrogen. The catalyst is removed by filtration through a pad of celite and the filtrate is concentrated to give 5-amino-2-methylbenzonitrile (also see, Scholz, D. et al. J. Med. Chem., 41, 1050-1059 (1998)) (19.6 g, 96%) as a tan solid. MS: m/e=133 (M+H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:9]=[CH:8][C:7]([N+:10]([O-])=O)=[CH:6][C:3]=1[C:4]#[N:5]>[Pd].C(O)C>[NH2:10][C:7]1[CH:8]=[CH:9][C:2]([CH3:1])=[C:3]([CH:6]=1)[C:4]#[N:5]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CC1=C(C#N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
150 mL
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C#N)C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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